molecular formula C13H15NO3 B1405592 Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate CAS No. 1427460-83-0

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate

Cat. No. B1405592
M. Wt: 233.26 g/mol
InChI Key: QDUIBQFUWWFOOT-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . For example, the phosphonium acidic ionic liquid [triphenyl(butyl-3-sulfonyl) phosphonium toluene sulfonate catalyzed synthesis of 2-aryl benzoxazole from 2-aminophenol and aryl aldehydes at 100 °C under solvent-free conditions .

Scientific Research Applications

Microwave-assisted Synthesis

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate and its derivatives are significant in medicinal chemistry due to their pharmacological activities. Microwave-assisted synthesis has emerged as an efficient technique for the rapid synthesis of benzoxazole derivatives, offering advantages such as high yield and diverse substituents. This method is particularly effective for the synthesis of various benzoxazole systems, highlighting the compound's relevance in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners (Özil & Menteşe, 2020).

Antioxidant Capacity Evaluation

Benzoxazole derivatives, including Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, are studied for their antioxidant capacities. The ABTS/PP decolorization assay is one method used to evaluate the antioxidant capacity of such compounds, providing insights into their potential therapeutic applications and their behavior in various reaction pathways (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

Benzoxazole derivatives, including Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, have been explored in the context of Alzheimer's disease, specifically in amyloid imaging. The development of amyloid imaging ligands that measure amyloid in vivo in patients' brains is crucial for early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

S-arylation and Pharmaceutical Properties

The S-arylation of 2-mercaptobenzazoles, a category including Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, has garnered attention due to the biological and pharmacological properties of the resulting compounds. This synthetic method provides a broad substrate scope and high generality, making it a valuable technique for creating various 2-arylthio-benzazoles with diverse biological activities (Vessally et al., 2018).

Drug Development and Patent Review

Benzoxazole derivatives, such as Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, have been incorporated into many medicinal compounds due to their versatile biological properties. A review of recent patents reveals the incorporation of the benzoxazole moiety into compounds demonstrating excellent activity against various protein targets and diseases, with some reaching clinical trial stages. This underscores the significance of benzoxazole derivatives in the development of new therapeutics (Wong & Yeong, 2021).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery , indicating a promising future direction in this field.

properties

IUPAC Name

ethyl 2-propyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIBQFUWWFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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